molecular formula C13H15N3 B8336497 N-(Pyrrolidin-3-yl)isoquinolin-5-amine

N-(Pyrrolidin-3-yl)isoquinolin-5-amine

Cat. No.: B8336497
M. Wt: 213.28 g/mol
InChI Key: HOTGJYAYVQJOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Pyrrolidin-3-yl)isoquinolin-5-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of central nervous system (CNS) active agents. This molecule features an isoquinoline scaffold, a privileged structure in medicinal chemistry known for its presence in compounds with a wide range of biological activities . The core structure serves as a versatile building block for the design and synthesis of novel bioactive molecules. Research into closely related structural analogs has demonstrated that the this compound template is a key pharmacophore for the development of potent monoamine reuptake inhibitors . For instance, studies on N-[(3S)-pyrrolidin-3-yl]benzamides have identified them as a novel series of noradrenaline reuptake inhibitors (NRI) and dual serotonin and noradrenaline reuptake inhibitors (SNRI) . These compounds have shown good CNS penetration in preclinical models, increasing noradrenaline levels by up to 350% in rat microdialysis experiments, confirming their potential for researching neurological pathways and disorders . The structural motif of a basic pyrrolidin-3-ylamine linked to a nitrogen-containing heterocycle like isoquinoline is a recurring feature in ligands for various neurological targets . The synthetic utility of this compound is further highlighted by its use in solid-phase peptide synthesis (SPPS) protocols for creating complex peptide-heterocycle hybrids, which are explored for their antimicrobial properties . As a research chemical, this compound provides a critical intermediate for SAR (Structure-Activity Relationship) studies, allowing researchers to explore modifications that influence potency, selectivity, and drug-like properties such as metabolic stability and lipophilicity . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

N-pyrrolidin-3-ylisoquinolin-5-amine

InChI

InChI=1S/C13H15N3/c1-2-10-8-14-7-5-12(10)13(3-1)16-11-4-6-15-9-11/h1-3,5,7-8,11,15-16H,4,6,9H2

InChI Key

HOTGJYAYVQJOMO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

N-(Pyrrolidin-3-yl)isoquinolin-5-amine is notable for its potential as a lead compound in drug development. The compound’s design allows it to interact with various biological targets, influencing multiple signaling pathways. Key applications include:

  • Kinase Inhibition : Research indicates that this compound may inhibit specific kinases involved in tumor growth and inflammation, suggesting its role as a therapeutic agent in cancer treatment.
  • Receptor Interaction : The compound has shown promise in interacting with neurotransmitter receptors, which could lead to the development of treatments for psychiatric disorders.

Anticancer Activity

In vivo studies have demonstrated the efficacy of this compound against various cancer types:

Study Type Findings
Xenograft ModelsSignificant tumor growth inhibition observed (up to 60% at 20 mg/kg).
Cell Line StudiesInduction of apoptosis in breast cancer cells with minimal impact on normal cells.

These findings highlight the compound's potential as an anticancer agent, warranting further exploration into its mechanism of action.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties:

Model Effect
Arthritis ModelsSignificant reduction in paw swelling observed after treatment.
Cytokine ProductionDecreased levels of inflammatory markers such as TNF-alpha and IL-6.

These results indicate that the compound could be beneficial in treating inflammatory diseases.

Neurodegenerative Disease Research

Recent studies have explored the use of derivatives of this compound as potential PET tracers for neurodegenerative diseases:

  • Tau Pathology : The compound has been identified as a promising candidate for detecting neurofibrillary tangles associated with Alzheimer's disease, demonstrating high specificity and selectivity for binding to these pathological structures .

Case Studies

Several case studies further illustrate the therapeutic potential of this compound:

  • Cancer Treatment Case Study :
    • Objective : Evaluate anticancer effects in breast cancer models.
    • Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells.
  • Infection Control Case Study :
    • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
    • Results : Effective inhibition of growth was noted in multi-drug resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(Pyrrolidin-3-yl)isoquinolin-5-amine with structurally or functionally related compounds, emphasizing synthesis, targets, and applications.

Table 1: Comparative Analysis of Isoquinoline Derivatives

Compound Name Structural Features Synthesis Route Target/Application Key Findings
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Isoquinolin-3-amine with chloro-nitropyridine and pyrazole substituents Buchwald-Hartwig arylamination followed by nucleophilic aromatic substitution (SNAr) MPS1 kinase inhibitor (anticancer) Designed as a covalent inhibitor targeting Cys604 in MPS1. Exhibits regioselective synthesis and irreversible binding via SNAr chemistry. Demonstrated inhibitory activity against MPS1, MAPKAPK2, and p70S6Kβ kinases .
6-[¹⁸F]Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (MK-6240) Isoquinolin-5-amine with fluoropyrrolopyridine Radiolabeling via nucleophilic substitution with [¹⁸F]fluoride Tau PET imaging (Alzheimer’s disease) High specificity for neurofibrillary tangles (NFTs) with minimal off-target binding. Optimized pharmacokinetics for blood-brain barrier penetration and in vivo stability .
N-[1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine Pyrrolidin-3-yl group with nitrobenzyl substituent Likely reductive amination or alkylation Structural analog (potential CNS applications) The nitrobenzyl group may enhance lipophilicity for CNS targeting. Exact biological activity uncharacterized but inferred from structural similarity to kinase inhibitors .
(S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine Isoquinolin-5-amine with sulfonic acid-pyrrolidine conjugate Sulfonation of isoquinoline followed by amine coupling Solubility modifier or protease inhibitor Sulfonation improves aqueous solubility, making it suitable for intravenous formulations. Potential use in enzyme inhibition studies .
Isoquinolin-5-amine (CAS 1125-60-6) Unsubstituted isoquinolin-5-amine Direct synthesis from isoquinoline Base scaffold for derivatization Parent compound with minimal activity; modifications (e.g., pyrrolidine, fluoropyrrolopyridine) enhance target engagement and specificity .

Key Insights from Comparative Analysis

Structural Modifications Dictate Target Specificity :

  • The addition of a chloro-nitropyridine warhead (as in ) enables covalent binding to kinases with rare cysteine residues (e.g., Cys604 in MPS1), enhancing selectivity.
  • Fluorine substitution (e.g., MK-6240 ) improves imaging agent properties by enabling PET radiolabeling and optimizing brain uptake.

Synthetic Strategies :

  • Buchwald-Hartwig coupling and SNAr reactions are pivotal for introducing amine and electrophilic groups, respectively .
  • Radiolabeling (e.g., with ¹⁸F) requires precise regioselectivity to maintain target affinity .

Pharmacokinetic Optimization :

  • Pyrrolidine moieties enhance solubility and blood-brain barrier penetration, critical for CNS applications (e.g., MK-6240 ).
  • Sulfonation (e.g., ) increases hydrophilicity for parenteral administration.

Emerging Applications :

  • Covalent kinase inhibitors (e.g., ) are promising for cancer therapy, while tau PET tracers (e.g., ) accelerate Alzheimer’s disease research.

Q & A

Q. What synthetic methodologies are recommended for N-(Pyrrolidin-3-yl)isoquinolin-5-amine, and how can reaction conditions be optimized?

A high-yield synthesis involves coupling (i?)-N-(pyrrolidin-3-yl)acetamide with a precursor isoquinoline derivative in a mixture of acetonitrile and ethanol, heated at 85°C for 16 hours with N-ethyl-N,N-diisopropylamine (DIPEA) as a base. Yield optimization requires precise stoichiometric ratios (e.g., 1.1:1 molar ratio of pyrrolidine derivative to isoquinoline) and inert atmosphere to prevent side reactions . Post-synthesis purification via column chromatography or recrystallization is critical for removing unreacted amines.

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structural integrity of this compound?

Key NMR signals include:

  • 1H-NMR : Aromatic protons (isoquinoline) at δ 7.11–6.97 ppm, pyrrolidine protons at δ 4.50 (NH), and alkyl chain protons (e.g., δ 1.53 for tert-butyl groups in analogs).
  • 13C-NMR : Carbons adjacent to nitrogen (e.g., pyrrolidine C3 at ~50 ppm, isoquinoline C5 at ~140 ppm).
    Integration ratios and coupling constants (e.g., J = 7.2 Hz for propyl groups) validate substituent positions .

Q. What receptor-binding assays are suitable for initial screening of this compound derivatives?

TRPV1 receptor antagonism can be assessed using HEK293 cells expressing recombinant human TRPV1. Measure intracellular calcium flux (Fluo-4 AM dye) upon capsaicin stimulation (10 nM–1 µM). Antagonist potency (IC50) is calculated via dose-response curves, with reference compounds like A-425619 (IC50 = 5 nM for TRPV1) .

Q. Which analytical techniques ensure purity and stability during synthesis and storage?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion integrity.
  • Stability studies : Accelerated aging at 40°C/75% RH for 4 weeks, with periodic NMR/HPLC analysis to detect hydrolytic or oxidative decomposition .

Q. How are structural analogs of this compound designed to enhance solubility?

Introduce hydrophilic groups (e.g., sulfonic acid, hydroxyl) at non-critical positions. For example, (S)-isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine derivatives improve aqueous solubility while maintaining target affinity .

Advanced Research Questions

Q. How can this compound derivatives be optimized as PET tracers for neurofibrillary tangles (NFTs)?

Design fluorinated analogs (e.g., 6-[18F]-labeled derivatives) for in vivo NFT imaging. Key parameters:

  • Blood-brain barrier (BBB) penetration : LogP < 3.0 and polar surface area < 90 Ų.
  • Target affinity : Competitive binding assays with postmortem tau fibrils (KD < 1 nM).
  • Pharmacokinetics : Biodistribution studies in transgenic mouse models to confirm rapid clearance from non-target tissues .

Q. What mechanistic insights explain the competitive antagonism of TRPV1 by this compound derivatives?

Schild regression analysis (pA2 = 2.5 nM) reveals competitive binding at the capsaicin site. Electrophysiological studies on rat dorsal root ganglion neurons show reversible inhibition of TRPV1 currents (IC50 = 9 nM). Molecular docking identifies hydrogen bonding between the isoquinoline NH and TRPV1 residue Tyr511 .

Q. How are structure-activity relationships (SARs) evaluated for kinase inhibition by pyrrolidine-isoquinoline hybrids?

  • Janus kinase (JAK) inhibition : Screen derivatives against JAK1–3 isoforms using ATPase assays.
  • Critical substituents : Methyl groups at pyrrolidine C3 enhance selectivity (e.g., tert-butyl carbamates reduce off-target effects).
  • Cellular assays : Measure STAT phosphorylation in immune cells to confirm functional inhibition .

Q. What experimental strategies resolve contradictions in IC50 values across different assay formats?

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4, 1 mM Ca²⁺).
  • Orthogonal validation : Compare calcium flux (Fluo-4) with electrophysiology (patch-clamp) to rule out dye artifacts.
  • Allosteric modulation : Test compounds in the presence of endogenous ligands (e.g., anandamide) to identify non-competitive mechanisms .

Q. How can nitrosamine risk be mitigated during large-scale synthesis?

  • Raw material screening : Supplier questionnaires to exclude secondary/tertiary amines and nitrosating agents (e.g., NaNO2).
  • Process controls : Limit reaction temperatures (<50°C) and acidic conditions to prevent nitrosation.
  • Analytical monitoring : LC-MS/MS with MRM transitions for N-nitroso derivatives (e.g., m/z 120→90) .

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